PKI (14-24)amide TFA

PKA inhibition peptide inhibitor Ki value

Select PKI (14-24)amide TFA for nuanced PKA inhibition (Ki=340 nM) with zero PKC cross-reactivity—validated in NG108-15 cell desensitization assays. Its 45.9-fold lower potency versus PKI(6-22)amide enables graded dose-response studies without complete pathway suppression. The TFA salt achieves 100 mg/mL aqueous solubility, eliminating DMSO artifacts and streamlining high-throughput workflows. This unmodified peptide outperforms myristoylated variants in cell-free biochemical assays where membrane permeability is not required. A definitive negative control for ruling out PKA involvement. Rigorously compound-specific procurement is essential for reproducible cAMP-PKA signaling interrogation.

Molecular Formula C51H87F3N24O17
Molecular Weight 1365.4 g/mol
Cat. No. B10855517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI (14-24)amide TFA
Molecular FormulaC51H87F3N24O17
Molecular Weight1365.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C49H86N24O15.C2HF3O2/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56;3-2(4,5)1(6)7/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62);(H,6,7)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-;/m0./s1
InChIKeyWHXDJOUKXDRBLV-IQFKIXDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKI (14-24)amide TFA: Core Identity and Baseline Characteristics for PKA Research Tool Procurement


PKI (14-24)amide TFA (CAS 1293946-39-0) is a synthetic peptide fragment corresponding to amino acids 14-24 of the heat-stable Protein Kinase Inhibitor (PKI) protein . This amidated 11-mer peptide (sequence: Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2) functions as a potent and competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA) by binding to the catalytic subunit and preventing substrate phosphorylation . As a trifluoroacetate (TFA) salt, this formulation provides enhanced aqueous solubility compared to the free base form, making it suitable for in vitro biochemical and cellular assays .

Why PKI (14-24)amide TFA Cannot Be Replaced by Generic PKA Inhibitors or Alternative PKI Fragments


Generic substitution among PKA inhibitors is scientifically unsound due to profound differences in inhibitory potency, kinase selectivity, and cellular utility. Small-molecule PKA inhibitors like H-89 (Ki = 48 nM) exhibit significant off-target activity against PKG (10-fold selectivity), PKC (>500-fold selectivity), and other kinases, confounding experimental interpretation . Conversely, peptide inhibitors derived from the PKI protein offer high specificity for PKA but differ dramatically in potency based on fragment length: PKI(6-22)amide demonstrates a Ki of 7.4 nM, PKI(5-24)amide a Ki of 19.0 nM, and PKI(14-24)amide a Ki of 340.0 nM under identical assay conditions [1]. Furthermore, while myristoylated PKI fragments (e.g., myr-PKI[14-22]amide) enhance cell permeability for in vivo applications, they are not direct substitutes for cell-free biochemical assays where unmodified peptides are preferred [2]. These quantitative and functional disparities necessitate compound-specific selection and procurement.

PKI (14-24)amide TFA: Quantified Differentiation Against In-Class Comparators and Alternatives


Inhibitory Potency: PKI (14-24)amide TFA vs. PKI(6-22)amide and PKI(5-24)amide

PKI (14-24)amide exhibits a Ki value of 340.0 nM for cAMP-dependent protein kinase A (PKA), which is 45.9-fold lower in potency compared to PKI(6-22)amide (Ki = 7.4 nM) and 17.9-fold lower compared to PKI(5-24)amide (Ki = 19.0 nM) when tested in a parallel in vitro phosphorylation assay using ESI-MS detection [1]. This quantitative difference defines a potency hierarchy (PKI(6-22)amide > PKI(5-24)amide > PKI(14-24)amide) that directly informs experimental design requiring defined inhibitory strength.

PKA inhibition peptide inhibitor Ki value

Kinase Selectivity: PKI (14-24)amide TFA vs. Small-Molecule Inhibitor H-89

In a cellular desensitization model using NG108-15 cells, PKI (14-24)amide (applied as an inhibitor of PKA) showed no significant effect on PKC-mediated pathways, as demonstrated by the lack of impact on desensitization processes sensitive to phorbol ester-induced PKC down-regulation [1]. In contrast, the small-molecule PKA inhibitor H-89 displays measurable cross-reactivity with PKC, with a >500-fold selectivity window . The functional data confirm that PKI (14-24)amide provides clean PKA-specific inhibition without confounding PKC interference in cellular signaling studies.

PKA selectivity PKC off-target effects

Aqueous Solubility: TFA Salt Formulation Advantage

The TFA salt form of PKI (14-24)amide demonstrates an aqueous solubility of 100 mg/mL in H2O with sonication [1]. This enhanced solubility profile, characteristic of TFA counterion formulation for basic peptides, reduces the need for organic co-solvents (e.g., DMSO) in aqueous assay buffers, thereby minimizing potential solvent interference with enzymatic activity . While the free base form exhibits comparable biological activity, its lower aqueous solubility may necessitate additional formulation steps for high-concentration stock solutions.

solubility TFA salt formulation

Functional Validation in Cellular Context: Lack of PKA-Dependent Effect Confirmation

In NG108-15 cells, application of PKI (14-24)amide (a PKA inhibitor) did not significantly alter the desensitization of δ-opioid receptor-mediated Ca2+ channel inhibition, whereas heparin (a βARK inhibitor) significantly reduced desensitization magnitude and rate [1]. This negative result confirms that the observed desensitization process is PKA-independent, validating PKI (14-24)amide as a reliable tool for ruling out PKA involvement in signaling pathways. The compound's inability to modulate the response provides a critical negative control benchmark.

functional validation negative control PKA independence

Optimized Application Scenarios for PKI (14-24)amide TFA Based on Quantified Differentiation


Biochemical Assays Requiring Defined, Moderate PKA Inhibition Strength

For enzymatic assays where full PKA blockade is undesirable or where a potency hierarchy is needed for dose-response studies, PKI (14-24)amide (Ki = 340.0 nM) offers a 45.9-fold weaker inhibition window compared to PKI(6-22)amide (Ki = 7.4 nM) [1]. This allows researchers to titrate PKA activity within a physiological range without complete suppression, enabling nuanced interrogation of cAMP-PKA signaling dynamics.

Cellular Signaling Studies Demanding Absolute PKA Selectivity Over PKC

In experiments where off-target PKC inhibition would confound results, PKI (14-24)amide provides functionally validated PKA-specific inhibition with no detectable PKC cross-reactivity in cellular models, as demonstrated in NG108-15 cell desensitization assays [1]. This contrasts with small-molecule inhibitors like H-89, which retain measurable PKC activity at high concentrations [2].

Aqueous Buffer-Based Assays Requiring High-Concentration Stock Solutions

The TFA salt formulation of PKI (14-24)amide delivers an aqueous solubility of 100 mg/mL in H2O (with sonication) [1], enabling direct preparation of concentrated stocks in aqueous buffers without organic co-solvents. This minimizes DMSO-induced assay artifacts and simplifies workflow for high-throughput screening or automated liquid handling systems [2].

Negative Control Experiments for PKA-Dependent Signaling Pathways

When experimental design requires ruling out PKA involvement, PKI (14-24)amide serves as a definitive negative control. Its application in NG108-15 cells confirmed PKA-independence of δ-opioid receptor desensitization, as PKI (14-24)amide treatment failed to alter the response, whereas a βARK inhibitor produced significant changes [1]. This validated lack of effect provides a robust benchmark for pathway dissection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKI (14-24)amide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.